molecular formula C15H18F3N5O B2522830 6-(1H-pyrazol-1-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097933-55-4

6-(1H-pyrazol-1-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2522830
CAS No.: 2097933-55-4
M. Wt: 341.338
InChI Key: PVUFESNAORJYPA-UHFFFAOYSA-N
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Description

6-(1H-pyrazol-1-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C15H18F3N5O and its molecular weight is 341.338. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activity

Research in the field of medicinal chemistry has led to the synthesis of various heterocyclic compounds, including pyrazoles, pyridazines, and imidazopyridines, which have been evaluated for their pharmacological activities. For example, the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines has shown these compounds to have potential as anticancer agents due to their mitotic inhibition properties and significant antitumor activity in mice (Temple et al., 1987). Furthermore, the synthesis of eosinophil infiltration inhibitors with antihistaminic activity has been reported, where compounds with a piperidine or piperazine containing a benzhydryl group exhibited both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis (Gyoten et al., 2003).

Innovative Synthetic Methodologies

Innovative synthetic methodologies have been developed for the construction of complex heterocyclic systems. For instance, an innovative synthesis of aryl tethered 1,3-dimethylimidazo[4,5-b]pyrazin-2-ones has been delineated through base-catalyzed ring transformation followed by ring contraction, providing a pathway to synthesize analogues with potential biological activities (Pratap et al., 2007).

Molecular Docking and In Vitro Screening

The use of molecular docking and in vitro screening techniques has become an integral part of the drug discovery process. Studies have been conducted to synthesize novel pyridine and fused pyridine derivatives, which were then subjected to in silico molecular docking screenings towards specific target proteins. This approach helps in identifying compounds with potential antimicrobial and antioxidant activity, thereby facilitating the discovery of new therapeutic agents (Flefel et al., 2018).

Properties

IUPAC Name

6-pyrazol-1-yl-2-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N5O/c16-15(17,18)11-21-8-4-12(5-9-21)10-23-14(24)3-2-13(20-23)22-7-1-6-19-22/h1-3,6-7,12H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUFESNAORJYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.